1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea
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Overview
Description
1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a fluorophenyl group, and a tolyl urea moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Sulfonylation: The sulfonyl group can be added through a sulfonylation reaction using sulfonyl chlorides.
Urea Formation: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or a related reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a drug candidate due to its unique structural features and potential biological activities.
Pharmacology: Studies may focus on its interactions with various biological targets, including receptors and enzymes.
Materials Science: The compound’s unique chemical properties may make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea would depend on its specific biological target. Generally, the compound may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea
- 1-(2-(1-((4-Bromophenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea
- 1-(2-(1-((4-Methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea
Uniqueness
1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c1-16-5-9-18(10-6-16)24-21(26)23-14-13-19-4-2-3-15-25(19)29(27,28)20-11-7-17(22)8-12-20/h5-12,19H,2-4,13-15H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAKHMASLAODEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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